

Spectroscopic characterization of Acetophenone phenylhydrazone using NMR, IR, and UV-Vis.

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Compound of Interest

Compound Name: *Acetophenone phenylhydrazone*

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A Comparative Spectroscopic Analysis of Acetophenone Phenylhydrazone

A detailed examination of **Acetophenone Phenylhydrazone** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, with a comparative analysis against analogous hydrazone compounds.

This guide provides a comprehensive spectroscopic characterization of **acetophenone phenylhydrazone**, a compound of interest in synthetic chemistry and drug development. Through a detailed presentation of its ^1H NMR, ^{13}C NMR, FT-IR, and UV-Vis spectral data, we offer a foundational understanding of its structural features. Furthermore, this guide presents a comparative analysis with two related compounds, acetone phenylhydrazone and benzophenone phenylhydrazone, to highlight the influence of substituent changes on their spectroscopic properties. Detailed experimental protocols for each analytical technique are also provided for reproducibility and further research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **acetophenone phenylhydrazone** and its selected alternatives.

^1H Nuclear Magnetic Resonance (NMR) Data

Compound	Solvent	Chemical Shift (δ) ppm
Acetophenone Phenylhydrazone	CDCl ₃	2.4 (s, 3H, CH ₃), 7.1 (m, 1H, Ar-H), 7.4-7.7 (m, 7H, Ar-H), 8.0 (m, 1H, NH)
Acetone Phenylhydrazone	CDCl ₃	1.85 (s, 3H, CH ₃), 2.05 (s, 3H, CH ₃), 6.8-7.3 (m, 5H, Ar-H), 7.5 (br s, 1H, NH)
Benzophenone Phenylhydrazone	CDCl ₃	7.25-7.65 (m, 15H, Ar-H), 7.49 (s, 1H, NH)[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

Compound	Solvent	Chemical Shift (δ) ppm
Acetophenone Phenylhydrazone	CDCl ₃	12.3 (CH ₃), 113.3, 120.5, 125.8, 128.5, 128.9, 129.1, 138.2, 145.1, 146.4 (Ar-C & C=N)
Acetone Phenylhydrazone	CDCl ₃	17.4, 25.4 (CH ₃), 113.3, 120.6, 128.9, 145.2, 151.7 (Ar-C & C=N)
Benzophenone Phenylhydrazone	CDCl ₃	113.0, 120.1, 126.5, 128.1, 128.3, 129.2, 129.3, 129.8, 132.8, 138.4, 144.2, 144.7 (Ar-C & C=N)[1]

Fourier-Transform Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Key Vibrational Frequencies (cm ⁻¹)
Acetophenone		~3314 (N-H stretch), ~1608
Phenylhydrazone	KBr	(C=N stretch), ~1597 (C=C stretch, aromatic)[2]
Acetone Phenylhydrazone	KBr	~3332 (N-H stretch), ~1614 (C=N stretch), ~1595 (C=C stretch, aromatic)[2]
Benzophenone		~3300 (N-H stretch), ~1600
Phenylhydrazone	KBr	(C=N stretch), ~1580 (C=C stretch, aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound	Solvent	λ _{max} (nm)
Acetophenone	Ethanol	~325
Phenylhydrazone		
Acetone Phenylhydrazone	Not Specified	Not Specified
Benzophenone		
Phenylhydrazone	Not Specified	Not Specified

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **acetophenone phenylhydrazone**.

Synthesis of Acetophenone Phenylhydrazone

Acetophenone phenylhydrazone can be synthesized via the condensation reaction of acetophenone and phenylhydrazine. In a typical procedure, equimolar amounts of acetophenone and phenylhydrazine are dissolved in ethanol. A catalytic amount of a weak acid, such as glacial acetic acid, is added to the mixture. The solution is then refluxed for a

period, after which it is allowed to cool to room temperature, inducing the crystallization of the product. The resulting crystals are collected by filtration, washed with cold ethanol, and dried.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used, and the spectrum is acquired with proton decoupling to simplify the signals to singlets for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (IR) Spectroscopy

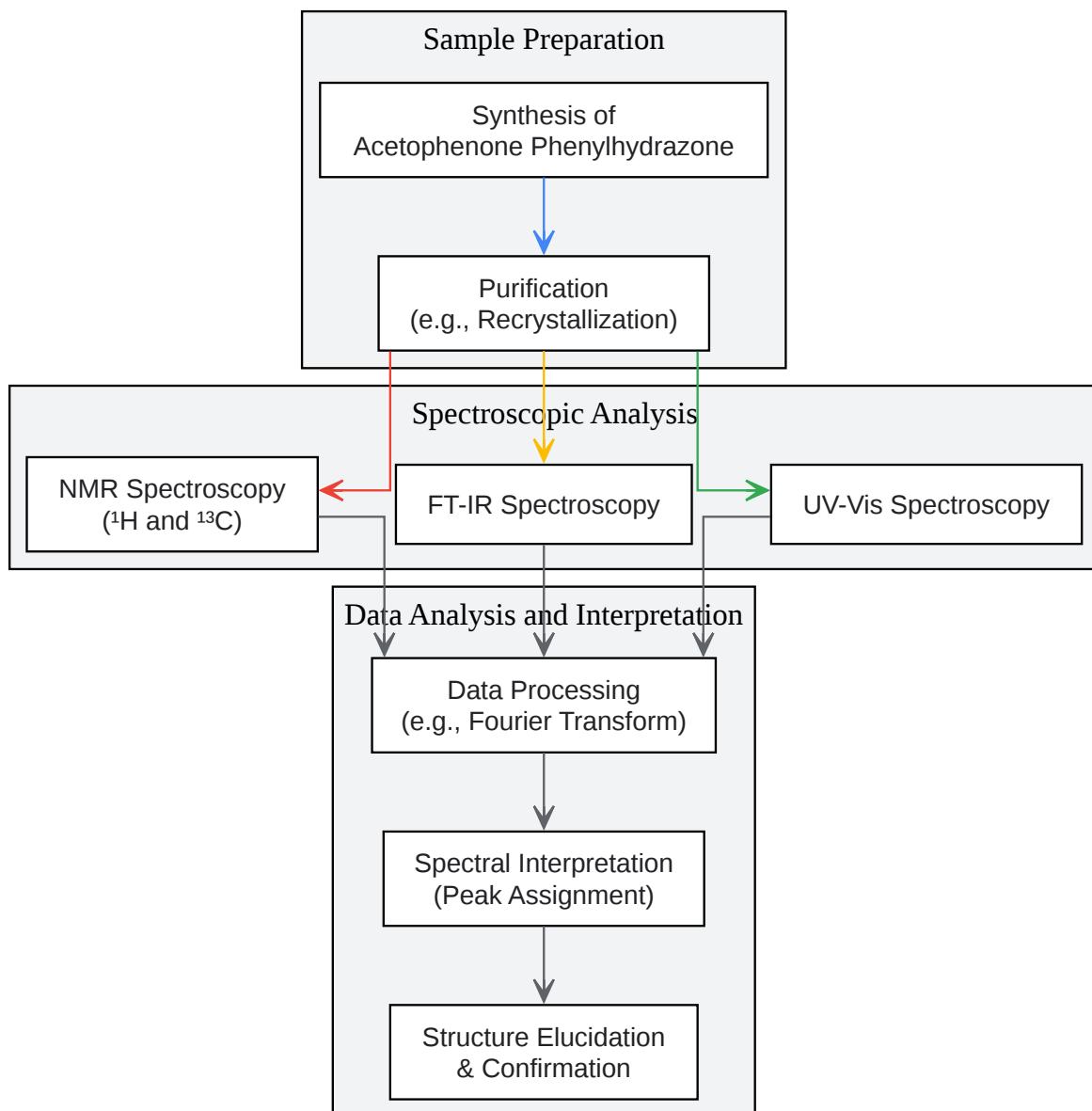
The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, typically ethanol or methanol. The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}). The solution is placed in a quartz cuvette with a 1 cm path length. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **acetophenone phenylhydrazone**.



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Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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